![molecular formula C17H15NO2 B133992 Solvent Red 169 CAS No. 27354-18-3](/img/structure/B133992.png)
Solvent Red 169
Overview
Description
Solvent Red 169, also known as Transparent Red 2Y, is a bluish-red powder used in coloring for plastics, polymers, fibers, rubber, wax, oil, lubricants, fuel, gasoline, candles, paint, and printing inks . It has a CAS number of 27354-18-3 and an EINECS number of 248-425-2 .
Molecular Structure Analysis
The molecular formula of Solvent Red 169 is C17H15NO2 . It has an exact mass of 265.11 and a molecular weight of 265.312 . The structure of Solvent Red 169 includes 22 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 2 ketone(s) (aromatic), and 1 secondary amine(s) (aromatic) .Physical And Chemical Properties Analysis
Solvent Red 169 is a red powder with a density of 1.25 g/cm3 . It has a heat resistance of 310°C, light fastness of 7, acid resistance of 4, and alkali resistance of 5 . It also has a high tinting strength .Scientific Research Applications
Toxicological Assessment
Solvent Red 169, along with other dyes such as Disperse Blue 14, Disperse Red 9, and Solvent Yellow 33, was included in a study to assess potential health hazards. In this study, zebrafish embryos were exposed to these dyes, and Solvent Red 169 showed no adverse effects on development, behavior, or mortality. This indicates its relative safety compared to other dyes (Perkins et al., 2022).
General Research on Solvents
While specific details on the applications of Solvent Red 169 are limited, broader research on solvents provides context. Studies have discussed the need for green solvents in chemical processes, highlighting the importance of minimizing environmental impact and health hazards (Jessop, 2011), (Calvo-Flores et al., 2018). This research underscores the relevance of considering environmental and health impacts in the use of any solvent, including Solvent Red 169.
Solvent Green Chemistry
The concept of green chemistry in solvents emphasizes the use of environmentally benign solvents. This approach aligns with the focus on reducing solvent-related environmental damage. The relevance of such studies to Solvent Red 169 lies in the overarching need for safer, more sustainable solvent choices in scientific research (Capello et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-(propan-2-ylamino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10(2)18-14-9-5-8-13-15(14)17(20)12-7-4-3-6-11(12)16(13)19/h3-10,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIYVSUEHXWMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041740 | |
Record name | C.I. Solvent Red 169 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isopropylamino)anthraquinone | |
CAS RN |
27354-18-3 | |
Record name | Solvent Red 169 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27354-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solvent Red 169 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027354183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1-[(1-methylethyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Red 169 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(1-methylethyl)amino]anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT RED 169 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13N3ZG7HNK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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